(2-Cyclohexylethyl)hydrazine
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Overview
Description
(2-Cyclohexylethyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylethyl)hydrazine typically involves the reaction of cyclohexylethyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows: [ \text{C6H11CH2Br} + \text{NH2NH2} \rightarrow \text{C6H11CH2NHNH2} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(2-Cyclohexylethyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.
Materials Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexylethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydrazine group is crucial for its inhibitory activity, as it can form stable complexes with metal ions present in the enzyme’s active site.
Comparison with Similar Compounds
Cyclohexylhydrazine: Similar structure but lacks the ethyl group.
Phenylethylhydrazine: Contains a phenyl group instead of a cyclohexyl group.
Methylhydrazine: Contains a methyl group instead of a cyclohexylethyl group.
Uniqueness: (2-Cyclohexylethyl)hydrazine is unique due to the presence of both cyclohexyl and ethyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it distinct from other hydrazine derivatives.
Properties
IUPAC Name |
2-cyclohexylethylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-10-7-6-8-4-2-1-3-5-8/h8,10H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIVTJOODWTEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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